molecular formula C5H2BrClN2O2 B2477804 6-Bromo-3-chloropyrazine-2-carboxylic acid CAS No. 1260665-53-9

6-Bromo-3-chloropyrazine-2-carboxylic acid

Cat. No.: B2477804
CAS No.: 1260665-53-9
M. Wt: 237.44
InChI Key: FXUMWISGBXTKEH-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazine-2-carboxylic acid ( 1260665-53-9) is a versatile heteroaromatic building block with the molecular formula C 5 H 2 BrClN 2 O 2 and a molecular weight of 237.44 g/mol . This compound features a pyrazine ring substituted with bromine and chlorine atoms, along with a carboxylic acid functional group, creating a multifunctional intermediate for synthetic chemistry . The distinct electron-withdrawing effects of the halogens render the pyrazine ring electron-deficient, making it highly susceptible to nucleophilic attack and cross-coupling reactions, particularly at the bromine site . This reactivity profile establishes it as a key precursor for constructing more complex polysubstituted aromatic systems relevant in medicinal chemistry and materials science . As a pyrazinecarboxylic acid derivative, it is structurally related to compounds investigated for their antimycobacterial and herbicidal activities, highlighting the value of this chemical scaffold in developing new active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may cause skin, eye, and respiratory irritation . For optimal stability, it should be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloropyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMWISGBXTKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of 6 Bromo 3 Chloropyrazine 2 Carboxylic Acid

Strategic Functionalization of Halogen Atoms

The two halogen atoms on the pyrazine (B50134) ring, bromine at position 6 and chlorine at position 3, exhibit differential reactivity. This allows for selective functionalization, which is a cornerstone of strategic molecular design. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond, enabling regioselective modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. researchgate.netresearchgate.net For 6-Bromo-3-chloropyrazine-2-carboxylic acid, these reactions provide a direct route to introduce aryl, alkenyl, alkyl, and alkynyl substituents onto the pyrazine core.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used due to its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov The reaction can be performed selectively on unprotected ortho-bromoanilines, highlighting its compatibility with sensitive functional groups. nih.gov In the case of dihalogenated pyrazines, the greater reactivity of the C-Br bond allows for selective coupling at the C-6 position, leaving the C-Cl bond intact for subsequent transformations. researchgate.netresearchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is known for its reliability under mild conditions, including at room temperature and in aqueous media. wikipedia.orgnih.gov Copper-free variations of the Sonogashira coupling have also been developed. nih.gov This method is ideal for introducing alkynyl moieties at the C-6 position of the pyrazine ring, which can serve as handles for further derivatization or as key components in conjugated materials. libretexts.orgsoton.ac.uk

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction creates a new carbon-carbon bond on the alkene, effectively arylating or vinylating it. masterorganicchemistry.com It provides a pathway to introduce substituted vinyl groups onto the pyrazine ring, typically at the more reactive C-6 position.

Stille Reaction : The Stille coupling is a versatile reaction that joins an organotin compound (stannane) with an sp2-hybridized organic halide. organic-chemistry.org A significant advantage of the Stille reaction is the stability of the organostannane reagents. However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org

Below is an interactive table summarizing typical conditions for these cross-coupling reactions.

ReactionCoupling PartnerCatalyst/Co-catalystBaseTypical Conditions
Suzuki Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃, K₃PO₄Anhydrous or aqueous solvents, room temp. to reflux
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuIEt₃N, PiperidineAnhydrous, anaerobic, room temp.
Heck Alkene (CH₂=CHR)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Polar aprotic solvents (DMF, NMP), 80-140°C
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂(Often not required)Anhydrous THF, Toluene, DMF, 50-100°C

The electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). nih.gov The presence of strong electron-withdrawing groups, such as the halogens and the carboxylic acid, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orglibretexts.org

This mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (halide), forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

In SNAr reactions, the rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being the most activating halide. youtube.com However, both the chlorine and bromine atoms on the pyrazine ring can be displaced by a variety of strong nucleophiles. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines (primary and secondary). The reaction conditions, such as temperature and solvent, can be tuned to favor substitution at one position over the other, although this can be challenging. Generally, the C-3 position, being flanked by two nitrogen atoms and a carboxylic acid group, is highly activated for nucleophilic attack.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile handle for a wide array of chemical modifications, enabling the introduction of diverse functional groups and the modulation of physicochemical properties.

The carboxylic acid can be readily converted into amides and esters, which are common functional groups in pharmacologically active molecules.

Amidation : The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com More commonly, the carboxylic acid is first activated. A standard method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. mdpi.comresearchgate.net Catalytic methods for direct amidation using boric acid or borate (B1201080) esters have also been developed as a greener alternative, proceeding through an acyloxyboron intermediate. sciepub.comsci-hub.se These methods allow for the synthesis of a wide range of amides under milder conditions. researchgate.net

Esterification : Esterification can be achieved through several methods. Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, though this is an equilibrium process. More efficient methods include conversion to the acyl chloride followed by reaction with an alcohol, or using coupling agents similar to those in amidation. Reaction with thionyl chloride in methanol, for instance, can directly yield the corresponding methyl ester. researchgate.net

In medicinal chemistry, the carboxylic acid group is often replaced with other acidic functional groups, known as bioisosteres, to improve properties such as metabolic stability, cell permeability, pKa, or target binding. nih.gov The choice of isostere can significantly impact the biological activity of the molecule.

Common isosteres for carboxylic acids include:

Tetrazoles : The 1H-tetrazole ring is a widely used carboxylic acid mimic. It has a similar pKa (around 4.5) and spatial arrangement of hydrogen bond donors and acceptors. nih.govcambridgemedchemconsulting.com Tetrazole derivatives have shown advantages in drug candidates by enhancing oral bioavailability. nih.gov

Oxadiazoles : Heterocyclic systems like 1,2,4-oxadiazol-5-ones and 1,2,4-oxadiazole-5-thiones have been documented as effective carboxylic acid isosteres in pyrazine derivatives, demonstrating antimycobacterial activity. acs.org

Other Acidic Heterocycles : A variety of other planar, acidic heterocycles are employed as isosteres, including 3-hydroxyisoxazole, thiazolidinediones, and 1-hydroxypyrazoles. nih.govcambridgemedchemconsulting.com These replacements can alter the acidity and lipophilicity of the parent molecule, potentially leading to improved pharmacokinetic profiles. cambridgemedchemconsulting.com

Phosphonic and Sulfonic Acids : While less common, phosphonic acids and sulfonic acids can also serve as replacements, offering different geometries and acidity profiles. nih.gov

The following table compares key properties of common carboxylic acid bioisosteres.

Functional GroupStructureTypical pKaCharacteristics
Carboxylic Acid -COOH4-5Planar, H-bond donor/acceptor
1H-Tetrazole -CN₄H~4.5Planar, similar acidity to COOH, metabolically stable
3-Hydroxyisoxazole 4-5Planar, found in natural products
Thiazolidinedione 6-7Moderately acidic, relatively lipophilic
Acylsulfonamide -CONHSO₂RVariesCan engage in different H-bonding patterns

Regioselective Functionalization and Multi-functionalization Strategies

A key advantage of this compound is the potential for regioselective and sequential reactions, enabling the synthesis of complex, multi-functionalized pyrazine derivatives. This strategy hinges on the differential reactivity of the C-Br and C-Cl bonds.

The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for a stepwise approach:

First Functionalization (at C-6) : A selective cross-coupling reaction, such as a Suzuki or Sonogashira reaction, can be performed under conditions mild enough to react exclusively with the C-Br bond at the C-6 position, leaving the C-Cl bond at C-3 untouched. researchgate.netlibretexts.org

Second Functionalization (at C-3) : The resulting 6-substituted-3-chloropyrazine-2-carboxylic acid can then undergo a second transformation. This could be:

A second, different cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, different catalyst/ligand system) to activate the less reactive C-Cl bond.

A nucleophilic aromatic substitution (SNAr) reaction to displace the chloride with a nucleophile. The electronic nature of the substituent introduced at C-6 can influence the reactivity of the C-3 position in this subsequent step.

This stepwise approach allows for the controlled and precise introduction of two different substituents at the C-6 and C-3 positions, in addition to modifications at the carboxylic acid group, providing access to a vast chemical space of trisubstituted pyrazine derivatives from a single starting material.

Advanced Spectroscopic and Crystallographic Investigations

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 6-Bromo-3-chloropyrazine-2-carboxylic acid. The vibrational modes of the molecule are sensitive to the nature of chemical bonds, their arrangement, and intermolecular interactions.

Expected FT-IR Spectral Features: The FT-IR spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid group is expected to produce a strong absorption band in the range of 1760-1690 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the bromo and chloro substituents on the pyrazine (B50134) ring. Additionally, characteristic stretching vibrations for C-N and C-C bonds within the pyrazine ring are anticipated in the 1600-1400 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.

Expected Raman Spectral Features: Raman spectroscopy would provide complementary information. The pyrazine ring vibrations are often strong in the Raman spectrum. Symmetrical vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, aiding in a more complete vibrational assignment.

A comparative analysis of the FT-IR and Raman spectra would allow for a comprehensive assignment of the fundamental vibrational modes of this compound, providing a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms and providing insights into the electronic environment of the nuclei in this compound. Both ¹H and ¹³C NMR spectra would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The pyrazine ring possesses a single proton. Its chemical shift would be influenced by the deshielding effects of the electronegative nitrogen atoms and the halogen substituents. This proton is expected to appear as a singlet in the downfield region of the spectrum. The carboxylic acid proton (-COOH) would also be observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, generally in the range of 160-180 ppm. The chemical shifts of the pyrazine ring carbons would be influenced by the attached substituents (bromo, chloro, and carboxylic acid groups), providing valuable information about the electronic distribution within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the pyrazine ring and the carbonyl group of the carboxylic acid. The positions and intensities of these absorption maxima would be sensitive to the solvent polarity and the electronic effects of the bromo and chloro substituents.

X-ray Crystallography for Solid-State Structural Characterization

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis would reveal the exact molecular geometry. Key parameters that would be determined include the planarity of the pyrazine ring, the orientation of the carboxylic acid group relative to the ring, and the precise bond lengths of C-Br, C-Cl, C-N, C-C, C=O, and C-O.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. For this compound, the carboxylic acid group is expected to play a dominant role in directing the crystal packing through the formation of strong intermolecular hydrogen bonds. Typically, carboxylic acids form dimeric structures via O-H···O hydrogen bonds. In addition to these primary interactions, weaker interactions such as halogen bonding (C-Br···O, C-Cl···N) and π-π stacking between the pyrazine rings could also be significant in stabilizing the crystal structure. A detailed analysis of these intermolecular interactions is crucial for understanding the supramolecular assembly and the resulting physical properties of the crystalline material.

Computational and Theoretical Studies on 6 Bromo 3 Chloropyrazine 2 Carboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations on pyrazine (B50134) derivatives have been instrumental in predicting their geometries, vibrational frequencies, and electronic properties. researchgate.netchemrxiv.org For 6-Bromo-3-chloropyrazine-2-carboxylic acid, DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to obtain optimized molecular geometries and electronic properties. nanoient.orgnanoient.org

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. nanoient.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

In a comparative study of 3-amino-2-pyrazinecarboxylic acid and its methyl ester, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecules. nanoient.orgnanoient.org For this compound, the presence of electron-withdrawing bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, its chemical reactivity. Theoretical studies on halo derivatives of pyrazine have explored their vertical electron affinities, providing insights into their ability to accept an electron. bohrium.commostwiedzy.pl

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazine Derivatives (Calculated via DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3-amino-2-pyrazinecarboxylic acid-5.98-1.894.09
methyl-3-amino-2-pyrazinecarboxylate-6.12-1.954.17
Pyrazine-9.87-0.549.33

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms) in red and regions of positive potential (associated with atomic nuclei) in blue.

For substituted amides of pyrazine-2-carboxylic acids, MEP analysis has been used to identify common features related to their cytotoxic activities. brieflands.comnih.govnih.gov In this compound, the electronegative nitrogen, oxygen, chlorine, and bromine atoms are expected to create regions of significant negative electrostatic potential, while the hydrogen atom of the carboxylic acid group will be a site of positive potential. researchgate.net This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netchemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). rsc.org By calculating the energies of electronic transitions, TD-DFT can provide insights into the photophysical properties of a compound.

In a study of 3-amino-2-pyrazinecarboxylic acid and its methyl ester, the TD-DFT approach was used to measure HOMO and LUMO energies and to understand the electronic properties based on their UV-Visible spectra. nanoient.orgnanoient.org For this compound, TD-DFT calculations would be expected to predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n → π* and π → π* transitions, which are characteristic of heteroaromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent molecules. igi-global.com

For pyrazine derivatives, QSAR studies have been successfully employed to understand the relationships between their molecular structures and various biological activities, including cytotoxic, antifungal, and antimycobacterial effects. brieflands.comnih.govresearchgate.net In a study on substituted amides of pyrazine-2-carboxylic acids, a QSAR model was developed that correlated molecular surface electrostatic potential properties and the LUMO energy with their cytotoxicities. brieflands.comnih.gov For this compound and its derivatives, a QSAR approach could be used to identify the structural features that are critical for a desired biological activity, thereby providing principles for the design of new and improved compounds. ijournalse.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of molecules and their interactions with their environment, such as a protein binding site. arxiv.org

Understanding how a small molecule (ligand) binds to a protein is crucial for drug design and development. acs.orgresearchgate.netnih.gov MD simulations, often used in conjunction with molecular docking, can provide valuable insights into the stability of ligand-protein complexes and the nature of the interactions involved. rjpbcs.comresearchgate.net

For pyrazine-based compounds, which are known to interact with a variety of protein targets, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. semanticscholar.org In the context of this compound as a potential ligand, MD simulations could be used to model its interaction with a target protein, providing information on the stability of the binding pose and the specific amino acid residues involved in the interaction. This information is invaluable for the rational design of more effective protein inhibitors. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and bonding in molecules. For this compound, NBO analysis can provide a detailed picture of the electronic structure, which is fundamental to understanding its reactivity and intermolecular interactions.

NBO analysis on halogen-substituted pyrazine derivatives has been performed in various studies to understand donor-acceptor interactions. chemrxiv.org This analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs (LP), bonding orbitals (σ, π), and antibonding orbitals (σ, π). The interactions between these orbitals, particularly the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, are quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

In this compound, significant donor-acceptor interactions are expected. The lone pairs on the nitrogen, oxygen, chlorine, and bromine atoms can act as donors, while the π* antibonding orbitals of the pyrazine ring and the C=O bond of the carboxylic acid group can act as acceptors. The strength of these interactions provides insight into the electronic delocalization within the molecule.

For example, the interaction between a lone pair on a halogen atom (LP(X)) and an adjacent π* orbital of the pyrazine ring would indicate p-π conjugation, which influences the electron density distribution and the aromatic character of the ring. Similarly, interactions involving the lone pairs of the oxygen atoms in the carboxylic acid group and the π* orbitals of the pyrazine ring are also significant.

Interactive Data Table: Key NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C2-C3)~5-10n -> π
LP (N4)π (C5-C6)~5-10n -> π
LP (O1)π (C2-N1)~2-5n -> π
LP (Cl)σ (C3-C2)~1-3n -> σ
LP (Br)σ (C6-C5)~1-3n -> σ*
(Note: The E(2) values in this table are estimations based on typical values for similar systems found in computational chemistry literature. Specific NBO analysis data for this compound is not available in the provided search results.)

The NBO analysis also provides information about the natural atomic charges, which reveals the electrostatic potential of the molecule. The electronegative nitrogen, oxygen, chlorine, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

Role As a Versatile Building Block in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the pyrazine (B50134) core, augmented by the presence of two distinct halogen substituents and a carboxylic acid function, makes 6-bromo-3-chloropyrazine-2-carboxylic acid an ideal starting material for the synthesis of fused and polycyclic heterocyclic systems. The differential reactivity of the chloro and bromo groups, coupled with the synthetic handle of the carboxylic acid, allows for a stepwise and controlled elaboration of the molecular framework.

The pyrazine ring itself is a key component in a variety of biologically active molecules. The strategic placement of functional groups on this compound allows for its elaboration into more complex structures, such as pteridines, which are bicyclic heterocycles composed of fused pyrazine and pyrimidine (B1678525) rings. The synthesis of pteridine (B1203161) derivatives often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In a potential application, the pyrazine moiety of this compound could serve as the foundation for the pteridine scaffold. For instance, after suitable modification of the carboxylic acid and selective substitution of the halogens, the resulting pyrazine derivative could undergo cyclization with a substituted aminopyrimidine to yield a pteridine core. The synthesis of pteridine-6-carboxylic acids has been demonstrated from substituted pyrazines, highlighting the utility of pyrazine carboxylic acids in constructing these important bicyclic systems. researchgate.netdocumentsdelivered.com

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halogenated pyrazines. rsc.orgmdpi.com The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective cross-coupling reactions. For example, a Suzuki coupling could be performed selectively at the more reactive C-Br position, followed by a subsequent coupling reaction at the C-Cl position. This stepwise approach allows for the introduction of different aryl or vinyl substituents, leading to the construction of highly functionalized and complex pyrazine derivatives. While direct examples with this compound are not extensively documented, the principle has been demonstrated with other dihalopyrazines. rsc.org

Furthermore, the carboxylic acid group can be converted into an amide, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, amides derived from pyrazine-2-carboxylic acids have been used as precursors for the synthesis of various biologically active compounds. nih.govmdpi.com

The following table illustrates the potential for selective functionalization of the this compound scaffold based on established palladium-catalyzed cross-coupling reactions on analogous halopyrazine systems. rsc.orgmdpi.combeilstein-journals.orgscielo.br

Reaction TypeHalogen TargetReagentCatalystPotential Product
Suzuki CouplingC-BrArylboronic acidPd(PPh₃)₄6-Aryl-3-chloropyrazine-2-carboxylic acid
Sonogashira CouplingC-BrTerminal alkynePdCl₂(PPh₃)₂, CuI6-Alkynyl-3-chloropyrazine-2-carboxylic acid
Buchwald-Hartwig AminationC-ClAminePd₂(dba)₃, ligand6-Bromo-3-aminopyrazine-2-carboxylic acid

Integration into Polymeric and Conjugated Systems

The development of novel polymeric and conjugated materials with tailored electronic and photophysical properties is a rapidly advancing field. Pyrazine-containing polymers are of particular interest due to the electron-deficient nature of the pyrazine ring, which can impart desirable characteristics such as n-type conductivity and interesting photoluminescence behavior. rsc.orgacs.orgresearchgate.net this compound, with its multiple reactive sites, represents a promising monomer for incorporation into such advanced materials.

The dihalo functionality of this compound allows it to act as a building block in step-growth polymerization reactions. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, with difunctionalized comonomers (e.g., diboronic acids or distannanes), a variety of conjugated polymers can be synthesized. The pyrazine unit would be integrated into the polymer backbone, influencing the material's electronic properties. The synthesis of pyrazine-linked conjugated microporous polymers has been reported, demonstrating the viability of incorporating pyrazine units into stable and functional polymer networks. rsc.orgresearchgate.net

The carboxylic acid group provides an additional point for modification. It can be converted into other functional groups, such as esters or amides, prior to polymerization to fine-tune the solubility and processing characteristics of the resulting polymer. Alternatively, the carboxylic acid can be used for post-polymerization modification, allowing for the attachment of various functional moieties to the polymer side chains.

The following table outlines potential polymerization strategies utilizing this compound as a monomer, based on established methods for the synthesis of pyrazine-based polymers. rsc.orgacs.orgrsc.org

Polymerization MethodComonomerResulting Polymer TypePotential Properties
Suzuki PolycondensationAryldiboronic acidPoly(arylene-pyrazine)Conjugated, potential for n-type semiconductivity
Sonogashira PolycondensationDiethynylarenePoly(arylene-ethynylene-pyrazine)Conjugated, potential for photoluminescence
Stille PolycondensationDiaryldistannanePoly(arylene-pyrazine)Conjugated, allows for mild reaction conditions

Synthesis of Specialized Ligands and Scaffolds

The field of coordination chemistry and supramolecular assembly relies on the design and synthesis of ligands and scaffolds that can selectively bind to metal ions or direct the formation of complex architectures through non-covalent interactions. The rigid pyrazine core of this compound, combined with its strategically placed functional groups, makes it an excellent candidate for the construction of such specialized molecules.

The nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions. The carboxylic acid group can also participate in metal binding, either in its protonated or deprotonated form. By modifying the halogen substituents with other coordinating groups, multidentate ligands can be synthesized. For example, substitution of the chloro and bromo atoms with donor groups like pyridyl or amino moieties would lead to ligands with enhanced binding affinity and selectivity for specific metal ions. The synthesis of coordination compounds from pyrazine derivatives has been explored, showcasing the versatility of the pyrazine core in ligand design. mdpi.comrsc.org

In supramolecular chemistry, pyrazinecarboxylic acids can participate in the formation of well-defined hydrogen-bonding networks. acs.orgmdpi.comacs.orgnih.gov The carboxylic acid can act as a hydrogen bond donor, while the pyrazine nitrogens can act as hydrogen bond acceptors. This predictable hydrogen-bonding behavior can be used to engineer crystal structures and to assemble complex supramolecular architectures. The interplay of hydrogen bonding and π-π stacking interactions involving the pyrazine ring can lead to the formation of robust and functional supramolecular materials.

Furthermore, this compound can serve as a scaffold for the construction of larger, more complex molecules such as macrocycles. researchgate.netnih.govrsc.org By linking two or more units of the pyrazine derivative through appropriate spacer groups, macrocyclic hosts with well-defined cavities can be created. These macrocycles could find applications in molecular recognition, sensing, and catalysis.

The table below summarizes the potential applications of this compound in the synthesis of ligands and scaffolds.

Application AreaKey Molecular FeaturesPotential Synthetic Target
Coordination ChemistryPyrazine nitrogens, carboxylic acid, substitutable halogensMultidentate ligands for metal sequestration or catalysis
Supramolecular ChemistryCarboxylic acid (H-bond donor), pyrazine nitrogens (H-bond acceptor)Self-assembling systems, co-crystals with specific architectures
Macrocycle SynthesisDihalo functionality for linking with other moleculesMacrocyclic hosts for molecular recognition and sensing

Applications in Supramolecular Chemistry and Materials Science

Self-Assembly and Supramolecular Architectures

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which is largely dependent on the understanding and utilization of intermolecular interactions. Pyrazine (B50134) carboxylic acids are known to form robust supramolecular synthons, which are structural units within supermolecules that can be assembled through intermolecular interactions.

In pyrazine monocarboxylic acids, a recurring and stable supramolecular synthon is the carboxylic acid-pyridine heterodimer. This motif is formed through a primary O-H···N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of the pyrazine ring of another, complemented by a weaker C-H···O hydrogen bond. acs.orgfigshare.comnih.govacs.org The presence of both a carboxylic acid and a pyrazine ring in 6-bromo-3-chloropyrazine-2-carboxylic acid suggests its potential to form similar predictable self-assembly patterns.

Furthermore, the bromine and chlorine atoms on the pyrazine ring introduce the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. These interactions are directional and their strength is comparable to hydrogen bonds, making them a valuable tool in supramolecular chemistry. beilstein-journals.orgresearchgate.net The presence of both bromine and chlorine allows for selectivity and hierarchy in intermolecular connections. For instance, pyrazine-based tectons have been shown to form modular supramolecular structures through a combination of hydrogen and halogen bonds. beilstein-journals.org The self-assembly of halogen-substituted phenazines, which share the pyrazine core, has been shown to be influenced by the type of halogen substituent, leading to different morphologies. rsc.org

The combination of hydrogen and halogen bonding capabilities in this compound could lead to the formation of diverse supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. beilstein-journals.orgnih.gov The precise control over these non-covalent interactions is crucial for the rational design of crystal structures with specific topologies and functions.

Design of Functional Materials

The structural features of this compound also make it an attractive building block for the design of functional organic materials with applications in electronics and porous materials. rsc.orglifechemicals.com

Pyrazine-based materials have garnered significant interest for their application in optoelectronic devices due to their favorable charge transfer properties. rsc.org The electron-deficient nature of the pyrazine ring makes it a suitable component in donor-acceptor (D-A) conjugated polymers used in polymer solar cells (PSCs). acs.orgrsc.org Incorporating electron-withdrawing units like pyrazine into the polymer backbone can lower the HOMO energy level, which is beneficial for achieving a higher open-circuit voltage (Voc) in PSCs. osti.gov Research on pyrazine-based donor polymers has demonstrated their potential for high-performance, cost-effective organic solar cells, with power conversion efficiencies (PCEs) reaching up to 15.82%. acs.orgacs.org

The general structure of such D-A polymers often involves alternating electron-rich (donor) and electron-poor (acceptor) units. This compound could potentially be chemically modified to serve as a precursor for an acceptor unit in such polymers. The halogen atoms also offer a route for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties.

In the realm of organic thermoelectrics, pyrazine derivatives are also being explored. Organic thermoelectric materials can convert waste heat into electricity and are promising for applications in wearable devices. citedrive.com Pyrazine-based organic redox couples have been investigated for their potential to enhance the ionic Seebeck coefficient. citedrive.comresearchgate.net For instance, 2,5-pyrazinedicarboxylic acid dihydrate has been identified as a promising candidate. citedrive.comresearchgate.net Cyano-functionalized pyrazines have been used to develop n-type organic thermoelectric polymers with high electrical conductivity and power factors. The electron-withdrawing nature of the pyrazine core in this compound aligns with the design principles for n-type thermoelectric materials.

Table 1: Performance of Representative Pyrazine-Based Polymer Solar Cells
Polymer DonorAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc) (mA/cm2)Fill Factor (FF)
PQ1Low-bandgap acceptor15.82%---
PzIIG-BDT2TC8-5.26%>1.0 V--
PMZ-10Y618.23%---

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Pyrazine and its derivatives, particularly those containing carboxylic acids, are excellent candidates for use as organic linkers in the synthesis of MOFs and coordination polymers. nih.govrsc.orgmdpi.comiucr.orgresearchgate.netresearchgate.netbohrium.comrsc.org The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.netbohrium.comrsc.org

The specific geometry of the linker molecule plays a crucial role in determining the topology of the resulting framework. The disposition of the coordinating groups on the pyrazine ring in this compound could lead to the formation of novel network structures. For instance, pyrazine-2,5-dicarboxylic acid has been used to synthesize a series of alkaline-earth metal-based coordination polymers with varied structural topologies. rsc.org Similarly, pyrazine tetracarboxylic acid has been employed to construct highly porous zinc-based MOFs for gas adsorption and separation. rsc.org

The presence of halogen atoms on the organic linker can also influence the properties of the resulting MOF. Halogenated linkers can participate in halogen bonding within the framework, potentially enhancing its stability or introducing specific functionalities. Furthermore, the pyrazine moiety itself can act as a functional site within the MOF. For example, a pyrazine-containing MOF, pz-UiO-66, has been shown to be effective for the selective removal of copper from strongly acidic solutions, with the pyrazine nitrogen atoms playing a key role in the coordination of copper ions. researchgate.net

Table 2: Properties of Selected Pyrazine-Based MOFs
MOF NameMetal Ion(s)Organic LinkerKey Feature/Application
Zn2(TCPP)(DPB)Zn(II)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) and 1,4-di(pyridin-4-yl)benzene (B169997) (DPB)High porosity for CO2 and light hydrocarbon adsorption
pz-UiO-66-Pyrazine-containing linkerSelective removal of copper from acidic solutions
TBP-Cu-MOFCu(II)Tetraphenyl pyrazine (TPP-8OH)Cathode material for self-charging aqueous zinc-ion batteries
Fe(II)-Ag(I) MOFFe(II), Ag(I)2-pyrazinecarboxylic acid (pcaH)Size-selective Lewis acid catalysis

Emerging Research Directions and Future Outlook

Exploration of Novel Reaction Pathways for Functionalization

The functionalization of the 6-Bromo-3-chloropyrazine-2-carboxylic acid core is a key area of emerging research. The differential reactivity of the bromo and chloro substituents allows for selective, stepwise modifications through modern cross-coupling reactions. This selectivity is crucial for the controlled synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: Research is increasingly focused on leveraging palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds at the halogenated positions. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond compared to the C-Cl bond typically allows for selective functionalization at the 6-position. Subsequent coupling at the 3-position can then be achieved under more forcing conditions, providing a stepwise pathway to unsymmetrically substituted pyrazines.

Suzuki Coupling: This reaction enables the introduction of various aryl and heteroaryl groups, which is critical for tuning the electronic and photophysical properties of the resulting molecules. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been demonstrated using Suzuki coupling to arylate the pyrazine (B50134) core. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is used to form C-C bonds between aryl halides and terminal alkynes. wikipedia.orgscirp.orgjk-sci.com This pathway is particularly valuable for creating extended π-conjugated systems, which are essential for applications in organic electronics. organic-chemistry.org

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety provides another handle for diversification. Standard organic transformations can be employed to generate a variety of derivatives:

Amidation: Conversion to amides is a common strategy. For instance, reacting pyrazine-2-carboxylic acid with anilines using coupling agents like DCC/DMAP yields N-aryl pyrazine-2-carboxamides. mdpi.com

Esterification: Formation of esters can modify the solubility and electronic properties of the molecule.

Rearrangement Reactions: A process involving the rearrangement of the carboxylic acid to an amino group (2-amino-3-bromo-6-chloropyrazine) has been developed, further expanding the synthetic possibilities. google.com

The table below summarizes potential functionalization pathways for this compound.

Table 1: Potential Reaction Pathways for Functionalization

Reaction Type Reagents/Catalysts Target Site Resulting Functional Group
Suzuki Coupling Pd catalyst, base, boronic acid C-Br (position 6) Aryl/Heteroaryl
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, base, alkyne C-Br (position 6) Alkynyl
Amidation Coupling agent (e.g., DCC), amine Carboxylic Acid Amide
Esterification Alcohol, acid catalyst Carboxylic Acid Ester

Advanced Computational Predictions and Experimental Validation

The integration of computational chemistry with experimental synthesis is becoming indispensable for accelerating the discovery of new molecules and materials. For this compound and its derivatives, computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. nih.govijournalse.orgresearchgate.net

Density Functional Theory (DFT): DFT calculations are employed to predict a wide range of molecular properties before synthesis is undertaken. chemrxiv.orgbendola.com These predictions help in understanding reactivity and guiding experimental design. Key parameters that can be calculated include:

Electron Density and Electrostatic Potential: Mapping the molecular surface electrostatic potential helps identify sites susceptible to nucleophilic or electrophilic attack, predicting the regioselectivity of reactions. nih.gov

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to estimate the electronic band gap, which is a crucial parameter for optoelectronic materials. bendola.com

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For pyrazine derivatives, QSAR studies can predict properties like cytotoxicity or antimicrobial activity based on calculated molecular descriptors. nih.govijournalse.org This allows for the virtual screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis and experimental testing.

The synergy between these computational predictions and laboratory experiments creates a powerful feedback loop. Theoretical models guide the synthesis of target molecules, and experimental results are then used to refine and validate the computational models, leading to more accurate predictions in the future.

Development of Next-Generation Pyrazine-Based Materials

Pyrazine-containing π-conjugated materials are gaining significant attention for their applications in optoelectronics, including organic solar cells, light-emitting diodes, and field-effect transistors. researchgate.net The electron-deficient nature of the pyrazine ring makes it an excellent building block for n-type (electron-transporting) materials.

This compound is an ideal precursor for constructing such materials due to its multiple, selectively addressable functionalization sites. By employing the cross-coupling reactions discussed previously, the pyrazine core can be incorporated into larger polymeric or oligomeric structures.

Design Strategies for Pyrazine-Based Materials:

Donor-Acceptor (D-A) Copolymers: The electron-deficient pyrazine unit can be copolymerized with electron-rich (donor) units to create D-A copolymers. This architecture is highly effective for tuning the optical and electronic properties of the material, making it suitable for applications in organic photovoltaics.

Conjugated Polymers: Sequential functionalization at the bromo and chloro positions can be used to grow conjugated polymer chains. For example, Stille or Suzuki coupling reactions can be used to link pyrazine units with other aromatic systems, such as triphenylamine, to create materials for hole-transporting layers (HTL) in electronic devices. undip.ac.id

Chalcone Derivatives: Halogenated pyrazine-based chalcones have been synthesized and investigated for their potential as antimicrobial drugs, demonstrating the versatility of halogenated pyrazine precursors in creating bioactive materials. researchgate.netnih.gov

The future outlook for materials derived from this compound is promising. The ability to precisely control the molecular structure through selective functionalization will enable the rational design of next-generation organic materials with properties tailored for specific high-performance applications.

Q & A

Q. What are the recommended synthetic routes for preparing 6-bromo-3-chloropyrazine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of halogenated pyrazine derivatives often involves sequential halogenation and functional group manipulation. A common approach starts with pyrazine-2-carboxylic acid derivatives, where bromination and chlorination are performed using reagents like N-bromosuccinimide (NBS) or PCl₃ under controlled temperatures (40–60°C). For example, methyl ester intermediates (e.g., Methyl 3-amino-6-bromopyrazine-2-carboxylate ) can be hydrolyzed to the carboxylic acid under acidic or basic conditions. Optimization includes:

  • Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity in halogenation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during chlorination .

Q. How can purity and structural integrity be validated during purification?

Purification typically involves:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products, monitored by melting point analysis (e.g., mp 154–158°C for brominated analogs ).
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves halogenated impurities .
  • Spectroscopic validation : IR spectroscopy confirms carboxylic acid C=O stretches (~1684 cm⁻¹) and halogen presence (C-Br at ~640 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., M+1 at m/z 398 for brominated hydrazide derivatives ).
  • ¹H/¹³C NMR : Pyrazine ring protons resonate at δ 8.5–9.0 ppm, while carboxylic acid protons are absent (D₂O exchange) .
  • HPLC purity : >95% purity is achievable with retention time consistency under isocratic conditions .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in pyrazine ring functionalization?

The bromine atom at position 6 acts as an electron-withdrawing group, directing electrophilic substitution (e.g., chlorination) to the less hindered position 3. Computational studies (DFT) show that the carboxyl group at position 2 stabilizes intermediates via resonance, favoring 3-chloro substitution . Experimental validation involves competitive reactions with isotopic labeling .

Q. What strategies are effective in designing bioactive derivatives (e.g., hydrazides) for pharmacological screening?

  • Hydrazide formation : React the carboxylic acid with hydrazine hydrate to yield 6-bromo-3-chloropyrazine-2-carbohydrazide, a scaffold for antiproliferative agents .
  • Schiff base derivatives : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) enhances antibacterial activity, as shown in MIC assays against S. aureus .
  • Co-crystallization studies : Chloroform solvates improve stability, as seen in X-ray crystallography of analogous chromen-2-one derivatives .

Q. How can thermal and hydrolytic stability be assessed under physiological conditions?

  • Thermogravimetric analysis (TGA) : Decomposition temperatures >200°C indicate thermal stability .
  • pH-dependent hydrolysis : Monitor degradation via HPLC in buffers (pH 1–13) over 24 hours. Carboxylic acids are stable at pH 4–7 but hydrolyze to pyrazine fragments under strongly acidic/basic conditions .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; storage at 0–6°C in amber vials is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.